2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is an organic compound with the molecular formula C17H12N2O2 and a molar mass of 276.29 g/mol . This compound is characterized by its unique structure, which includes a furan ring and a nitrile group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 2-furylmethylideneamine with 4,5-diphenyl-3-furonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile include:
- 2-{[(E)-1-(5-methyl-2-furyl)methylidene]amino}-5-phenyl-3-furonitrile
- 2-{[(E)-1-(2-thienyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
- 2-{[(E)-1-(2-pyridyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
These compounds share similar structural features but differ in the substituents on the furan ring, which can lead to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C22H14N2O2 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[(E)-furan-2-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C22H14N2O2/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)26-22(19)24-15-18-12-7-13-25-18/h1-13,15H/b24-15+ |
InChI-Schlüssel |
RITWGIDUBUGTGW-BUVRLJJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.